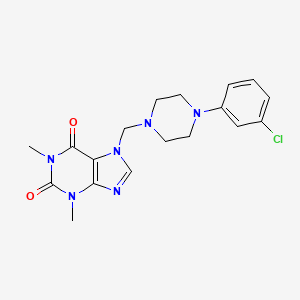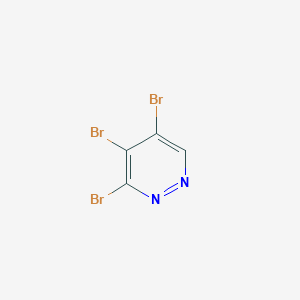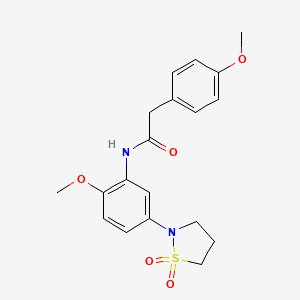![molecular formula C18H23N3O3 B2382411 N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide CAS No. 1424528-73-3](/img/structure/B2382411.png)
N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA, resulting in increased inhibitory neurotransmission and potential therapeutic effects.
Mecanismo De Acción
N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide works by inhibiting GABA-AT, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity. Increased levels of GABA can lead to increased inhibitory neurotransmission, resulting in potential therapeutic effects.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide has been shown to increase GABA levels in the brain, which can lead to various biochemical and physiological effects. These effects include increased inhibitory neurotransmission, decreased neuronal excitability, and potential therapeutic effects in various neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA-AT, which makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide has some limitations, including its complex synthesis process and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide. These include further studies on its potential therapeutic effects in various neurological and psychiatric disorders, as well as the development of more efficient and scalable synthesis methods. Additionally, research could focus on the optimization of N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide for clinical use, including the identification of optimal dosing and potential side effects.
Métodos De Síntesis
N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide can be synthesized through a multi-step process involving the reaction of various reagents and intermediates. The synthesis of N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide is complex and requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders. Research has shown that N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide may have potential in the treatment of epilepsy, addiction, anxiety, depression, and schizophrenia.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c19-13-18(7-1-2-8-18)20-17(23)12-21-9-3-5-14(21)11-15(22)16-6-4-10-24-16/h4,6,10,14H,1-3,5,7-9,11-12H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMYWWZXPQGJHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCCC2CC(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]prop-2-enamide](/img/structure/B2382328.png)


![2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2382332.png)


![4-methoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2382336.png)

![2-Amino-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382343.png)
![2-chloro-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2382345.png)
![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2382347.png)
![3-{4-methyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B2382348.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2382349.png)
![4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-(3-pyridinylmethyl)-2(1H)-pyridinone](/img/structure/B2382351.png)